1-(3-((Tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone is a complex organic compound that features a pyridine ring substituted with a silyl ether and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone typically involves the protection of hydroxyl groups using silylating agents such as tert-butyldimethylsilyl chloride. The reaction conditions often require the presence of a base like imidazole or pyridine to facilitate the silylation process. The protected intermediate is then subjected to further reactions to introduce the ethanone group, often through acylation reactions using reagents like acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ethanone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone exerts its effects involves interactions with specific molecular targets. The silyl ether group can enhance the compound’s stability and solubility, while the ethanone group can participate in various chemical reactions. The pyridine ring can interact with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: Similar in structure but lacks the silyl ether group.
Benzene, 1-(1,1-dimethylethyl)-3-methyl-: Contains a tert-butyl group but differs in the core structure.
Cyclohexane, (1,1-dimethylethyl)-: Features a cyclohexane ring instead of a pyridine ring.
Uniqueness
1-[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-pyridinyl]Ethanone is unique due to the presence of the silyl ether group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H23NO2Si |
---|---|
Molecular Weight |
265.42 g/mol |
IUPAC Name |
1-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C14H23NO2Si/c1-11(16)13-12(8-7-9-15-13)10-17-18(5,6)14(2,3)4/h7-9H,10H2,1-6H3 |
InChI Key |
GCBMZXMAXAVNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.